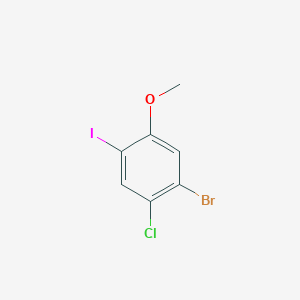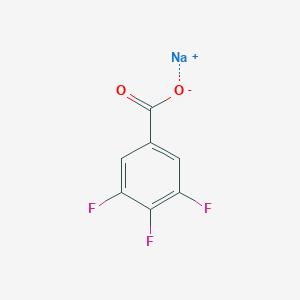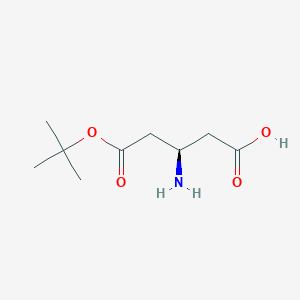
H-L-BETA-GLU(OtBU)-OH
Vue d'ensemble
Description
H-L-BETA-GLU(OtBU)-OH: is a synthetic compound often used in various chemical and biological research applications. It is a derivative of glutamic acid, where the beta position is modified, and the carboxyl group is protected by a tert-butyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-L-BETA-GLU(OtBU)-OH typically involves the protection of the carboxyl group of glutamic acid using tert-butyl alcohol in the presence of an acid catalyst. The beta position modification can be achieved through various organic synthesis techniques, depending on the desired functional group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the beta position if it contains a functional group susceptible to oxidation.
Reduction: Reduction reactions can be performed to modify the beta position further.
Substitution: Various substitution reactions can occur, especially if the beta position has a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups at the beta position.
Applications De Recherche Scientifique
Chemistry: H-L-BETA-GLU(OtBU)-OH is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: In biological research, it can be used to study enzyme-substrate interactions, particularly those involving glutamic acid derivatives.
Medicine: The compound may be used in the development of pharmaceuticals, especially those targeting metabolic pathways involving glutamic acid.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of H-L-BETA-GLU(OtBU)-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize glutamic acid derivatives, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Glutamic Acid: The parent compound, which is a key amino acid in metabolism.
N-Acetylglutamic Acid: Another derivative used in biochemical research.
Glutamine: An amide derivative of glutamic acid with distinct biological functions.
Uniqueness: H-L-BETA-GLU(OtBU)-OH is unique due to its specific beta position modification and tert-butyl ester protection, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
IUPAC Name |
(3R)-3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBISXSASJMHLS-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3179890.png)
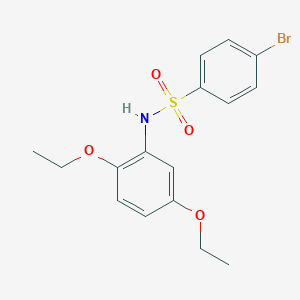
![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)
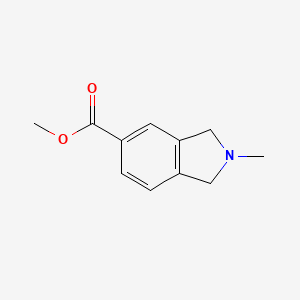
![(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester](/img/structure/B3179926.png)
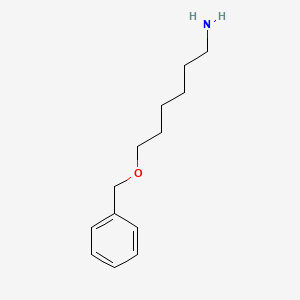
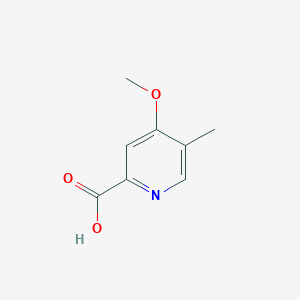
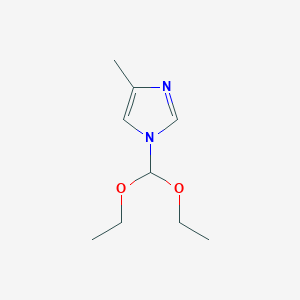

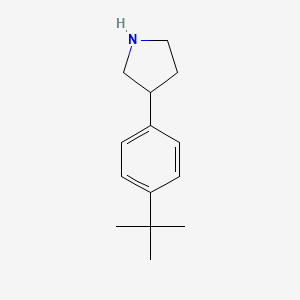
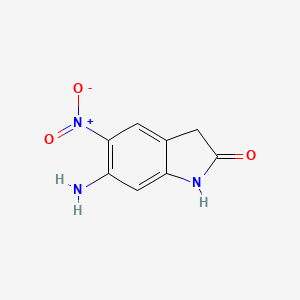
![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)
